N-(3-acetylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
CAS No.: 946379-44-8
Cat. No.: VC11946431
Molecular Formula: C22H17F3N2O3
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946379-44-8 |
|---|---|
| Molecular Formula | C22H17F3N2O3 |
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C22H17F3N2O3/c1-14(28)16-4-2-5-18(12-16)26-20(29)19-6-3-11-27(21(19)30)13-15-7-9-17(10-8-15)22(23,24)25/h2-12H,13H2,1H3,(H,26,29) |
| Standard InChI Key | FOAYAOLJURTKDM-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(3-acetylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has the molecular formula C₂₂H₁₇F₃N₂O₃ and a molecular weight of 414.4 g/mol . Its IUPAC name reflects the presence of:
-
A 1,2-dihydropyridine ring substituted at position 3 with a carboxamide group.
-
An N-(3-acetylphenyl) moiety attached to the carboxamide.
-
A 1-{[4-(trifluoromethyl)phenyl]methyl} substituent at position 1 of the dihydropyridine ring.
Structural Characterization
The compound’s SMILES string (CC(=O)c1cccc(NC(=O)c2cccn(Cc3ccc(C(F)(F)F)cc3)c2=O)c1) confirms the connectivity of its functional groups . Key structural elements include:
-
Trifluoromethyl group (-CF₃): Enhances lipophilicity and metabolic stability, a common feature in drug design .
-
Acetyl group (-COCH₃): May participate in hydrogen bonding or hydrophobic interactions with biological targets.
-
Carboxamide linkage (-CONH-): Often critical for target binding in enzyme inhibitors.
Table 1: Comparative Analysis of Structural Analogs
Hypothesized Biological Activities
Enzyme Inhibition
The carboxamide and acetyl groups suggest potential kinase or protease inhibition. For instance, trifluoromethyl-containing analogs demonstrate activity against cyclooxygenase-2 (COX-2) and tyrosine kinases .
Anticancer Applications
The dihydropyridine scaffold is present in calcium channel blockers, but fluorinated variants may target DNA topoisomerases or tubulin polymerization .
Future Research Directions
-
Synthetic Optimization: Develop scalable routes with higher yields.
-
In Vitro Screening: Evaluate activity against cancer cell lines, microbial strains, and inflammatory markers.
-
ADMET Studies: Assess pharmacokinetics and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume